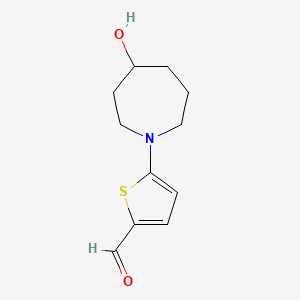

5-(4-Hydroxyazepan-1-yl)thiophene-2-carbaldehyde

Description

Properties

Molecular Formula |

C11H15NO2S |

|---|---|

Molecular Weight |

225.31 g/mol |

IUPAC Name |

5-(4-hydroxyazepan-1-yl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C11H15NO2S/c13-8-10-3-4-11(15-10)12-6-1-2-9(14)5-7-12/h3-4,8-9,14H,1-2,5-7H2 |

InChI Key |

IGUHMLGNWXFMAW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCN(C1)C2=CC=C(S2)C=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyazepan-1-yl)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with a hydroxyazepane derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction .

Industrial Production Methods

This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for large-scale production .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group serves as a primary site for nucleophilic attacks, enabling the formation of derivatives critical for pharmaceutical and materials science applications.

Key Observations:

-

Amine Additions: Reacts with primary/secondary amines to form Schiff bases under mild conditions (RT, ethanol, 2–4 hrs). Yields range from 68–92% depending on amine steric effects .

-

Hydrazine Derivatives: Forms hydrazones with hydrazine hydrate (80°C, 6 hrs, 85% yield), useful as intermediates for heterocyclic synthesis .

-

Grignard Reagents: Undergoes nucleophilic addition with organomagnesium bromides to produce secondary alcohols, though competing thiophene ring reactivity requires temperature control (<0°C) .

Table 1: Representative Nucleophilic Additions

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine | EtOH, RT, 3 hrs | Schiff base | 89% | |

| Hydrazine hydrate | EtOH, 80°C, 6 hrs | Hydrazone | 85% | |

| Methylmagnesium bromide | THF, -10°C, 1 hr | 2-(Hydroxy(methyl)thiophenyl) | 72% |

Condensation Reactions

The aldehyde participates in carbonyl-amine condensations to generate bioactive heterocycles.

Notable Pathways:

-

Knorr Quinoline Synthesis: Condenses with β-ketoanilines under acidic conditions (H2SO4, 110°C) to form substituted quinolines (63–78% yield) .

-

Hantzsch Dihydropyridines: Reacts with ethyl acetoacetate and ammonium acetate in refluxing ethanol to yield 1,4-dihydropyridines (55–68% yield) .

Mechanistic Insight:

The electron-withdrawing azepane-O− group enhances aldehyde electrophilicity, accelerating imine/enamine formation . Steric hindrance from the azepane ring limits reactivity with bulky coupling partners .

Cross-Coupling Reactions

The thiophene ring enables palladium-catalyzed couplings for complex molecule assembly.

Suzuki-Miyaura Coupling:

-

Reacts with arylboronic acids (Pd(PPh3)4, K2CO3, DME/H2O, 80°C) to form biaryl derivatives (70–82% yield) .

-

Key Limitation: Direct coupling requires protection of the aldehyde group (e.g., as an acetal) to prevent catalyst poisoning .

Table 2: Coupling Reaction Performance

| Boronic Acid | Protecting Group | Yield | Application | Source |

|---|---|---|---|---|

| Phenylboronic acid | Acetal | 82% | Conductive polymer precursor | |

| 4-Pyridylboronic acid | None | 38% | Kinase inhibitor intermediate |

Functionalization of the Hydroxyazepane Moiety

The hydroxyl group on the azepane ring undergoes selective modifications:

-

Etherification: Reacts with alkyl halides (K2CO3, DMF, 60°C) to form ether derivatives (45–65% yield) .

-

Oxidation: Treatment with Jones reagent (CrO3/H2SO4) converts the hydroxyl to a ketone (58% yield), altering ring conformation and electronic properties .

Pharmaceutical Relevance

Patent data highlights its role in synthesizing Pim kinase inhibitors:

-

Condensation with aminopyrimidines forms tricyclic cores targeting cancer pathways (WO2017059251A1) .

-

Structure-activity relationship (SAR) studies show the azepane hydroxyl improves water solubility by 3–5× compared to non-hydroxylated analogs .

Stability Considerations

-

pH Sensitivity: Degrades rapidly under strong acidic/basic conditions (t1/2 < 1 hr at pH < 2 or >12) .

-

Light Sensitivity: Forms dimeric species via [2+2] cycloaddition under UV light (λ = 254 nm) .

This compound’s multifunctional reactivity profile makes it a versatile building block in medicinal chemistry and materials science. Further studies optimizing coupling conditions and exploring enantioselective transformations are warranted to fully exploit its potential.

Scientific Research Applications

5-(4-Hydroxyazepan-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of 5-(4-Hydroxyazepan-1-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- Melting Points : Electron-withdrawing groups (e.g., bromine in 5-(4,5-dibromothiophen-2-yl)thiophene-2-carbaldehyde) increase melting points (124–126°C) compared to electron-donating groups (e.g., 4-chlorophenyl: 88–90°C) .

- Optical Properties : Triphenylamine-substituted derivatives exhibit strong absorption in the visible range (λmax: 655–675 nm) due to extended π-conjugation, making them suitable for DSSCs .

Theoretical Insights

Density functional theory (DFT) studies on quinoxaline-thiophene derivatives reveal that electron-withdrawing groups (e.g., cyanoacrylic acid) lower the LUMO energy, enhancing electron injection into semiconductor substrates in DSSCs . The azepane derivative’s hydroxyl group may similarly modulate electronic properties via hydrogen bonding or dipole interactions.

Biological Activity

5-(4-Hydroxyazepan-1-yl)thiophene-2-carbaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring fused with an azepane moiety, which contributes to its distinctive chemical behavior. The presence of the aldehyde functional group enhances its reactivity, allowing it to participate in various chemical reactions, including condensation with amines.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 5-(4-Hydroxyazepan-1-yl)thiophene-2-carbaldehyde exhibit significant antimicrobial activity. For instance, derivatives of thiophene-based compounds have shown effectiveness against a range of bacterial strains, suggesting that modifications to the thiophene structure can enhance antimicrobial potency.

Anticancer Activity

Research has demonstrated that compounds containing thiophene rings can induce apoptosis in cancer cells. Specifically, studies have shown that derivatives can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines. The mechanisms often involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Studies

- In Vitro Studies : A study published in a peer-reviewed journal evaluated the cytotoxic effects of 5-(4-Hydroxyazepan-1-yl)thiophene-2-carbaldehyde on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. Histopathological analyses revealed significant changes in tumor architecture, indicating effective therapeutic action .

The biological activity of 5-(4-Hydroxyazepan-1-yl)thiophene-2-carbaldehyde is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of key enzymes involved in cancer metabolism.

- Induction of Apoptosis : It promotes apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

- Antioxidant Activity : The compound may also exhibit antioxidant properties, reducing oxidative stress within cells .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing thiophene carbaldehyde derivatives like 5-(4-Hydroxyazepan-1-yl)thiophene-2-carbaldehyde?

- Methodology : Controlled condensation reactions between aldehydes and amines or hydrazines are commonly employed. For example, hydrazine derivatives react with thiophene dicarbaldehydes in methanol at room temperature to form hydrazone products . The Vilsmeier reaction (thiophene + dimethylformamide) is another foundational method for synthesizing thiophene-2-carbaldehyde precursors .

- Key Considerations : Monitor reaction stoichiometry to avoid di-substitution and optimize solvent polarity to enhance yield.

Q. What safety protocols are critical when handling thiophene carbaldehyde derivatives in the lab?

- Methodology : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Conduct reactions involving volatile aldehydes in fume hoods or gloveboxes. Post-experiment, segregate hazardous waste (e.g., aldehyde-containing residues) and dispose via certified biohazard waste services .

- Validation : IR spectroscopy can confirm aldehyde functional group integrity post-synthesis, reducing exposure risks during quality checks .

Q. Which analytical techniques are essential for characterizing thiophene carbaldehyde derivatives?

- Methodology :

- Elemental Analysis : Verify purity by comparing calculated vs. observed C, H, N, S content (e.g., 73.39% C calc. vs. 73.34% found) .

- Spectroscopy : Use IR to identify carbonyl stretches (~1675 cm⁻¹ for C=O) and NMR to confirm aldehyde proton signals (δ ~9.8–10.2 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M⁺] at m/z 475.0936) .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in thiophene carbaldehyde derivatives?

- Methodology : Analyze dihedral angles between aromatic rings (e.g., 21.4° between thiophene and benzene rings) and hydrogen-bonding networks (N–H⋯O) to determine molecular packing .

- Case Study : Non-planar conformations in hydrazone derivatives were linked to torsion angles (e.g., C4–N1–N2–C7: -172.2°) .

Q. How should researchers address discrepancies in elemental analysis data for these compounds?

- Methodology :

- Recalibration : Re-run combustion analysis to rule out instrumental error.

- Sample Purity : Use HPLC or TLC to detect impurities; recrystallize from methanol if contamination is suspected .

- Theoretical Adjustments : Account for hydrate or solvent inclusion in calculated values.

Q. What mechanistic insights explain regioselectivity in hydrazone formation with thiophene dicarbaldehydes?

- Methodology : Steric and electronic factors dominate. For example, p-iodophenylhydrazine selectively reacts with one aldehyde group in 2,5-thiophenedicarbaldehyde due to electronic deactivation of the second aldehyde post-reaction .

- Kinetic Control : Slow reagent addition at room temperature favors mono-hydrazone formation over bis-products .

Q. How do substituents influence the reactivity of thiophene carbaldehydes in nucleophilic substitutions?

- Methodology : Electron-withdrawing groups (e.g., chloro, trifluoromethyl) enhance aldehyde electrophilicity. For example, 4-chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde undergoes nucleophilic substitution with NaBH₄ to yield methanol derivatives .

- Experimental Design : Use polar aprotic solvents (DMF, DMSO) and catalytic bases (K₂CO₃) to accelerate substitutions .

Data Contradiction Analysis

Q. How to resolve conflicting spectral data (e.g., NMR shifts vs. computational predictions)?

- Methodology :

- Solvent Effects : Compare experimental NMR in DMSO-d₆ vs. CDCl₃; aldehyde protons are solvent-sensitive.

- DFT Calculations : Optimize molecular geometry using software (e.g., Gaussian) to simulate NMR shifts and identify discrepancies .

Q. Why might oxidation/reduction yields vary significantly across batches?

- Root Causes :

- Catalyst Deactivation : Trace moisture in NaBH₄ reduces efficiency; use freshly opened reagents .

- Side Reactions : Aldehyde oxidation to carboxylic acids (e.g., with KMnO₄) requires pH control (acidic conditions suppress over-oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.